molecular formula C6H12O6 B109853 alpha-D-glucose CAS No. 492-62-6

alpha-D-glucose

Cat. No.: B109853
CAS No.: 492-62-6
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-GNFDWLABSA-N
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Description

Alpha-D-glucose is a monosaccharide, a simple sugar that is a fundamental building block of carbohydrates. It is one of the two anomers of D-glucose, the other being beta-D-glucose. The difference between these two forms lies in the orientation of the hydroxyl group on the first carbon atom. This compound is a crucial energy source for living organisms and plays a significant role in various metabolic processes.

Mechanism of Action

Target of Action

Alpha-D-Glucose, also known as Glucopyranose, alpha-D-, alpha-Dextrose, alpha-glucose, or alpha-D-Glucopyranose, primarily targets several enzymes. These include Hexokinase-1, Phosphomannomutase/phosphoglucomutase, Maltose-6’-phosphate glucosidase, Glycogen phosphorylase, muscle form, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Glutamine–fructose-6-phosphate aminotransferase [isomerizing], 6-phospho-beta-glucosidase BglT, Glucose-6-phosphate isomerase, and Aldose reductase . These enzymes play crucial roles in various metabolic processes, including glycolysis/gluconeogenesis pathway .

Mode of Action

This compound acts as an inhibitor of alpha-glucosidase, an enzyme that catalyzes the hydrolysis of alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen . By inhibiting these enzymes, this compound limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .

Biochemical Pathways

This compound is an essential metabolite in virtually all organisms as it participates in a variety of biological processes. It is an intermediate in the glycolysis/gluconeogenesis pathway . It is also involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .

Pharmacokinetics

It is known that this compound inhibitors retard glucose absorption, which can have implications for bioavailability .

Result of Action

The primary result of this compound’s action is the reduction of postprandial blood glucose and insulin levels. This is achieved by inhibiting the activity of alpha-glucosidase enzymes, which limits the absorption of dietary carbohydrates . This can be beneficial in managing conditions like type 2 diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound as an alpha-glucosidase inhibitor can be affected by the presence of other compounds in the environment . Additionally, the stability of this compound can be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Alpha-D-Glucose participates in numerous biochemical reactions. It is the substrate for the enzyme alpha-glucosidase, which catalyzes the liberation of alpha-glucose from nonreducing ends of alpha-glucosides or from complex polymers with alpha- (1-4) bonds . This enzyme has been found to have transglucosylase activity, producing isomalto- and malto-oligosaccharides .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes, leading to enzyme activation or inhibition, and induces changes in gene expression. For instance, in the presence of this compound, the enzyme alpha-glucosidase undergoes an auto-phosphorylation step, which is essential for its functionality .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the enzyme alpha-glucosidase from Aspergillus niger ITV-01, which uses this compound as a substrate, has an optimum temperature of 80°C but is stable at 40°C . This indicates the stability of this compound and its long-term effects on cellular function.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-glucose undergoes various chemical reactions, including oxidation, reduction, and glycosylation.

Common Reagents and Conditions:

Major Products:

    Oxidation: Gluconic acid

    Reduction: Sorbitol

    Glycosylation: Glycosides

Scientific Research Applications

Comparison with Similar Compounds

    Beta-D-glucose: Another anomer of D-glucose with a different orientation of the hydroxyl group on the first carbon.

    Fructose: A ketohexose that is structurally different but also a simple sugar.

    Galactose: An aldohexose similar to glucose but with a different arrangement of hydroxyl groups.

Alpha-D-glucose’s unique structure and reactivity make it a vital compound in various biological and industrial processes.

Properties

Key on ui mechanism of action

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity.

CAS No.

492-62-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6-/m0/s1

InChI Key

WQZGKKKJIJFFOK-GNFDWLABSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Appearance

Powder

density

Relative density (water = 1): 1.56

melting_point

133.0 °C
146°C
146 °C

Key on ui other cas no.

492-62-6
26655-34-5
50-99-7

physical_description

Dry Powder;  Liquid, Other Solid;  NKRA;  Liquid
White crystalline powder;  Odorless;  [Acros Organics MSDS]

solubility

Soluble

Synonyms

α-D-Glucose;  α-Dextrose;  α-Glucose; 

vapor_pressure

8.02e-14 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the anomeric form of D-glucose influence its interaction with hexokinases?

A1: Research indicates that both yeast and bovine hexokinases exhibit anomeric specificity, albeit in opposite directions. At 30°C, yeast hexokinase demonstrates a higher maximal velocity and affinity for alpha-D-glucose compared to beta-D-glucose. Conversely, bovine hexokinase shows a preference for beta-D-glucose in terms of maximal velocity while exhibiting higher affinity for this compound. Interestingly, these anomeric preferences are temperature-dependent. []

Q2: Does the anomeric specificity of glucose phosphorylation always reflect the anomeric preference of the phosphorylating enzyme?

A2: Not necessarily. Studies on rat erythrocyte homogenates, which lack glucokinase and utilize a beta-D-glucose preferring hexokinase, reveal a higher glycolytic rate with this compound. This suggests that factors beyond enzyme specificity influence the anomeric preference of glycolysis in intact cells. []

Q3: Does this compound pentaacetate affect glycogen synthase activity in hepatocytes?

A3: Yes, this compound pentaacetate has been shown to enhance glycogen synthase a activity in rat hepatocytes. This suggests a potential role for this compound in promoting glycogen synthesis, which could be relevant for managing blood glucose levels. []

Q4: How does this compound interact with Mycoplasma fermentans?

A4: Research suggests that this compound acts as a receptor for Mycoplasma fermentans adhesion to human epithelial cells, although the affinity is low. This interaction is proposed to play a role in the pathogenicity of this bacterium. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H12O6, and its molecular weight is 180.16 g/mol.

Q6: How can vibrational spectroscopy contribute to the structural analysis of this compound?

A6: Matrix-isolation FT-IR spectroscopy combined with DFT calculations allows for the identification and assignment of vibrational modes in this compound. This technique enables the characterization of different conformers and provides insights into the hydrogen bonding network within the molecule. []

Q7: Can IR spectroscopy be used for quantitative analysis of this compound in ionic liquids?

A7: Yes, IR spectroscopy has been successfully employed for quantitative analysis of this compound in the ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]). This approach provides a convenient method for monitoring sugar concentrations in ILs and studying the kinetics of enzymatic reactions in these solvents. []

Q8: How does the anomeric form of D-glucose affect its role as a substrate for maltose phosphorylase?

A8: Maltose phosphorylase exhibits strict specificity for this compound as a cosubstrate in reactions with beta-D-glucosyl fluoride, leading to the formation of alpha-maltose. This specificity stems from the essential interaction between the axial 1-OH group of this compound and a specific protein group within the enzyme's active site. []

Q9: Can trehalase utilize non-glycosidic substrates, and what is the role of this compound in these reactions?

A9: Yes, trehalase can utilize beta-D-glucosyl fluoride as a substrate in the presence of specific aldopyranose acceptors. This compound is uniquely effective in promoting the enzymatic release of fluoride from beta-D-glucosyl fluoride, highlighting its crucial role as a cosubstrate in these reactions. []

Q10: How can molecular modeling contribute to understanding the inhibition of glycogen phosphorylase by glucose analogues?

A10: Molecular docking and dynamics simulations provide valuable insights into the binding modes of glucose analogues to glycogen phosphorylase b. These techniques help rationalize the observed affinities and guide the design of more potent inhibitors with potential antihyperglycemic properties. [, ]

Q11: How do structural modifications at the C1 position of glucose influence its inhibitory activity against glycogen phosphorylase?

A11: Studies on various glucose analogues reveal that the presence and orientation of substituents at the C1 position significantly impact their inhibitory potency against glycogen phosphorylase b. Alpha-linked substituents generally lead to better inhibition compared to beta-linked modifications. Additionally, analogues with rigid substituents tend to exhibit greater inhibitory activity than those with flexible groups. []

Q12: What is the role of the glucokinase regulatory protein in modulating the anomeric specificity of glucokinase?

A12: The glucokinase regulatory protein, in the presence of D-fructose 6-phosphate, differentially affects the phosphorylation of alpha- and beta-D-glucose by glucokinase. Liver glucokinase exhibits greater resistance to this inhibitory action when phosphorylating this compound compared to beta-D-glucose. While a similar trend is observed with B-cell glucokinase, it does not reach statistical significance. []

Q13: Can this compound influence the transport of other molecules in biological systems?

A13: Research indicates that this compound can inhibit the transport of L-ascorbic acid in cultured bovine retinal capillary pericytes. This inhibition is proposed to occur through a shared facilitated carrier diffusion system, suggesting a potential interaction between glucose and ascorbate transport mechanisms in these cells. []

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